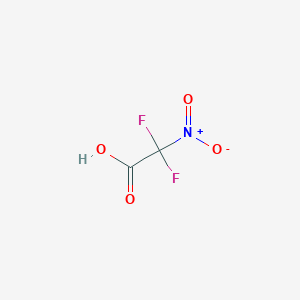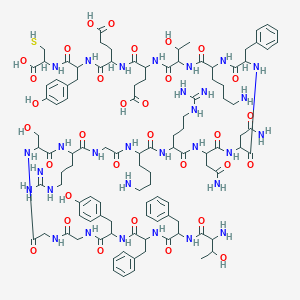
Difluoro(nitro)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(nitro)acetic acid is a chemical compound with the molecular formula C2H2F2NO4 It is a derivative of acetic acid where two hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a nitro group is attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluoro(nitro)acetic acid can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors that allow precise control over reaction conditions. The process may include steps such as distillation and purification to ensure high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoro(nitro)acetate ions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoro(nitro)acetate salts, amino derivatives, and various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
Difluoro(nitro)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of difluoro(nitro)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can modulate biological pathways and have potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the nitro group.
Trifluoroacetic acid: Contains three fluorine atoms but no nitro group.
Fluoroacetic acid: Contains only one fluorine atom and no nitro group.
Uniqueness
Difluoro(nitro)acetic acid is unique due to the presence of both fluorine and nitro groups on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
426-03-9 |
|---|---|
Fórmula molecular |
C2HF2NO4 |
Peso molecular |
141.03 g/mol |
Nombre IUPAC |
2,2-difluoro-2-nitroacetic acid |
InChI |
InChI=1S/C2HF2NO4/c3-2(4,1(6)7)5(8)9/h(H,6,7) |
Clave InChI |
VUZMNTQKRYHNNQ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C([N+](=O)[O-])(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)






![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)


![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
